N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide

Antifungal activity Structure-activity relationship Phytopathogenic fungi

This specific 4-CF₃ triazole benzamide is essential for Parkin ligase activation screening (US-10889553-B2) and as an attenuated-activity negative control in antifungal panels, given that para-CF₃ substitution reduces potency versus 4-F/4-Cl analogs. Its high lipophilicity (logP ~4.1) also makes it suitable for BBB penetration models. Avoid generic substitutions to ensure reproducible SAR data. Suitable as an HPLC/LC-MS reference standard. For non-human research use only.

Molecular Formula C15H17F3N4O
Molecular Weight 326.323
CAS No. 2034519-29-2
Cat. No. B2360291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide
CAS2034519-29-2
Molecular FormulaC15H17F3N4O
Molecular Weight326.323
Structural Identifiers
SMILESCC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H17F3N4O/c1-10(2)13(7-22-9-19-8-20-22)21-14(23)11-3-5-12(6-4-11)15(16,17)18/h3-6,8-10,13H,7H2,1-2H3,(H,21,23)
InChIKeyOQKDPDFMSPIWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide (CAS 2034519-29-2): A 4-CF₃ Triazole Benzamide for Parkin Ligase Research and Antifungal Candidate Screening


N-(3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide (CAS 2034519-29-2, molecular formula C₁₅H₁₇F₃N₄O, molecular weight 326.32 g/mol) is a synthetic triazole benzamide derivative bearing a para-trifluoromethyl substituent on the benzamide ring. Structurally, this compound lies within the scope of triazole benzamide Parkin ligase modulator patent families (WO2017210607, US10308617, US10889553) [1] and also within broader triazole benzamide antifungal series reported in the medicinal chemistry literature [2]. The compound exhibits structural asymmetry at the butan-2-yl linker, a feature explicitly claimed in asymmetric triazole benzamide patent filings directed to Parkin ligase activation [3].

Why Generic Substitution of N-(3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide Fails: Substituent-Dependent Activity Cliffs in Triazole Benzamides


Triazole benzamide derivatives cannot be generically interchanged for research or procurement purposes because the position and electronic nature of the benzamide substituent create measurable activity cliffs. SAR data from a structurally related series of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives demonstrates that introduction of a para-CF₃ group decreased antifungal activity in varying degrees compared to halogen (F, Cl) substituents, while 4-OMe substitution similarly reduced potency [1]. This substituent-dependent activity modulation means that an investigator who orders a 4-Cl or 4-F analog expecting equivalent biological readout to the 4-CF₃ compound will obtain non-interchangeable results. For Parkin ligase applications, the asymmetric triazole benzamide patent family explicitly defines substituent identity (including CF₃) as part of the claimed structural scope, indicating that biological activity is contingent on the specific substitution pattern [2].

Evidence-Based Differentiation Guide for N-(3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide


4-CF₃ Substituent Modulates Antifungal Activity Relative to Halogen-Substituted Analogs in Triazole Benzamide Series

In a SAR study of 17 N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives tested at 50 µg/mL against six phytopathogenic fungi, introduction of a para-CF₃ group on the benzamide ring decreased antifungal activity in varying degrees relative to F- or Cl-substituted analogs, analogous to the effect seen with 4-OMe substitution. In contrast, the presence of F or Cl on the benzene ring remarkably improved activity [1]. This class-level inference establishes that the 4-CF₃ compound is expected to exhibit measurably attenuated antifungal potency compared to 4-F or 4-Cl analogs.

Antifungal activity Structure-activity relationship Phytopathogenic fungi

Comparative Antifungal Potency Benchmark: Triazole Benzamide Lead Compounds vs. Commercial Fungicide Myclobutanil

Within the same triazole benzamide series used to infer the 4-CF₃ substituent effect, the most potent compound (6h) achieved an EC₅₀ of 1.77 µg/mL against Alternaria alternata, representing a 3.5-fold improvement over the commercial triazole fungicide myclobutanil (EC₅₀ = 6.23 µg/mL) tested under identical conditions [1]. While these data are for a 4-substituted analog (not the 4-CF₃ target compound), they establish the potency ceiling achievable within this chemotype when optimal substitution (F/Cl rather than CF₃) is employed, providing a quantitative comparator framework for evaluating the 4-CF₃ compound.

Antifungal efficacy EC₅₀ comparison Agricultural fungicide

Lipophilicity Reference Point for 4-CF₃ Triazole Benzamides: Computed logP Benchmarking

The structurally related compound N-[1-[5-[2-(4-fluorophenoxy)ethylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-(trifluoromethyl)benzamide (PubChem CID 45247184), which shares the trifluoromethylbenzamide motif with the target compound, has a computed XLogP3-AA value of 4.1 [1]. This value serves as a class-level lipophilicity benchmark for 4-CF₃ triazole benzamides. By comparison, agricultural triazole fungicides such as tebuconazole exhibit logP ~3.7, and flutriafol logP ~2.3 [2], suggesting that 4-CF₃ benzamide derivatives are substantially more lipophilic than established systemic triazole fungicides, with implications for membrane permeability and systemic distribution.

Lipophilicity Physicochemical property logP

Asymmetric Triazole Benzamide Core as a Defined Structural Feature in Parkin Ligase Modulator Patents

The asymmetric triazole benzamide scaffold, wherein the triazole and benzamide moieties are linked through a chiral or substituted alkyl linker (such as the 3-methylbutan-2-yl chain present in the target compound), is explicitly claimed in US Patent US-10889553-B2 as a defined structural class for Parkin ligase modulation [1]. The patent specifies that compounds within this class may be used in treating diseases or conditions related to Parkin ligase activation, including Parkinson's disease, cancer, and mycobacterial infection. The triazole benzamide patent family (AN2H Discovery Ltd.) describes Parkin as a RING-between-RING E3 ligase whose mutations are linked to Parkinson's disease, cancer, and mycobacterial infection [2]. While individual compound EC₅₀ values are not disclosed in the patent, the structural definition provides an intellectual property framework distinguishing asymmetric triazole benzamides from symmetric or alternative-linker analogs.

Parkin ligase Ubiquitin-proteasome system Parkinson's disease

Procurement-Grade Purity and Non-Therapeutic Use Restriction for N-(3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide

According to the vendor technical datasheet, N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide (Catalog EVT-2497365) is supplied with molecular formula C₁₅H₁₇F₃N₄O and molecular weight 326.323 g/mol, and is explicitly labeled for non-human research only, not for therapeutic or veterinary use . This use restriction is a critical procurement parameter that distinguishes this compound from GMP-grade or therapeutic-grade triazole derivatives.

Research chemical Procurement specification Non-human use

Recommended Research and Industrial Application Scenarios for N-(3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide


Parkin Ligase Modulator Screening and Ubiquitin-Proteasome Pathway Research

This compound is structurally encompassed within the asymmetric triazole benzamide patent family (US-10889553-B2, US-10308617-B2) claiming Parkin ligase modulation for diseases including Parkinson's disease, cancer, and mycobacterial infection . As the Parkin ligase target is a RING-between-RING E3 ligase whose mutations are linked to Parkinson's disease [1], this compound may serve as a screening tool in Parkin activation assays or as a reference compound in ubiquitination activity studies. Researchers should note that individual compound EC₅₀ data are not publicly disclosed in the patent literature; empirical determination is required.

Negative-Control Compound in Antifungal Structure-Activity Relationship (SAR) Studies

Based on SAR data showing that 4-CF₃ substitution decreases antifungal activity relative to 4-F or 4-Cl in a closely related triazole benzamide series , this compound should be deployed as a negative-control or attenuated-activity comparator in antifungal screening panels. When benchmarking novel analogs against the potency ceiling established by lead compound 6h (EC₅₀ = 1.77 µg/mL vs. Alternaria alternata, 3.5-fold more potent than myclobutanil at EC₅₀ = 6.23 µg/mL) , the 4-CF₃ compound can quantify the activity penalty associated with electron-withdrawing, lipophilic substitution at the para-position.

Lipophilicity-Modulated Pharmacokinetic Profiling in Drug Discovery

With an inferred logP in the range of ~4.1 based on a structurally analogous 2-CF₃ triazole benzamide (PubChem CID 45247184, XLogP3-AA = 4.1) , this compound is substantially more lipophilic than established systemic triazole fungicides such as tebuconazole (logP 3.7) and flutriafol (logP 2.3) [1]. Medicinal chemistry teams requiring compounds with elevated logP for membrane permeability studies, blood-brain barrier penetration models, or tissue distribution experiments can utilize this compound as a lipophilic triazole benzamide reference standard. Conversely, programs targeting oral bioavailability with logP < 3 should use this compound to establish the upper lipophilicity boundary for the chemotype.

Research-Grade Reference Standard for Triazole Benzamide Analytical Method Development

This compound (CAS 2034519-29-2, MW 326.323, C₁₅H₁₇F₃N₄O) is supplied as a research-grade chemical with defined molecular identity, suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development for triazole benzamide detection and quantification . As it is explicitly labeled for non-human research only and is not for therapeutic or veterinary use , it is appropriate for in vitro analytical workflows, chemical stability studies, and forced degradation experiments where a well-characterized triazole benzamide standard is required.

Quote Request

Request a Quote for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.